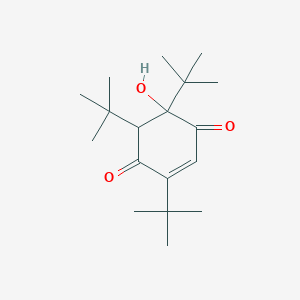
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is an organic compound characterized by its unique structure, which includes three tert-butyl groups and a hydroxy group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method includes the reaction of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid . This reaction leads to the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The process involves careful control of temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxonium cations and phenoxy radicals.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include various hydroxy and alkyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione involves its ability to undergo oxidation and reduction reactions. The compound can form stable radicals and cations, which interact with molecular targets and pathways in biological systems. These interactions can lead to various effects, including antioxidant activity and potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but lacks the cyclohexene ring.
2,6-Di-tert-butylphenol: Another related compound with two tert-butyl groups and a phenol ring.
Uniqueness
2,5,6-Tri-tert-butyl-5-hydroxycyclohex-2-ene-1,4-dione is unique due to its specific arrangement of tert-butyl groups and the presence of a hydroxy group on a cyclohexene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
61077-28-9 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
2,5,6-tritert-butyl-5-hydroxycyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O3/c1-15(2,3)11-10-12(19)18(21,17(7,8)9)14(13(11)20)16(4,5)6/h10,14,21H,1-9H3 |
Clé InChI |
FYJVILCDFDDYQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(=O)C(=CC(=O)C1(C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


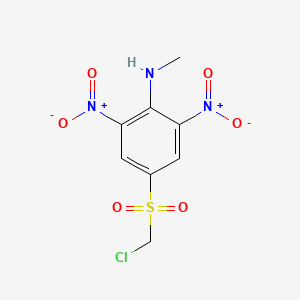
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)

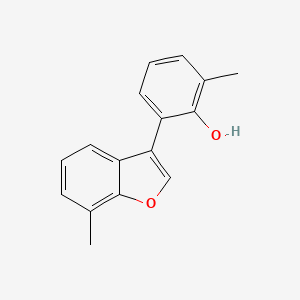
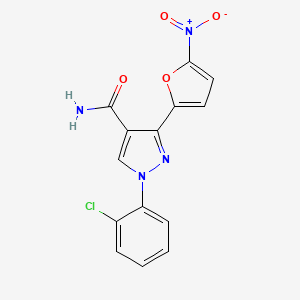

![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)
phosphanium bromide](/img/structure/B14589230.png)
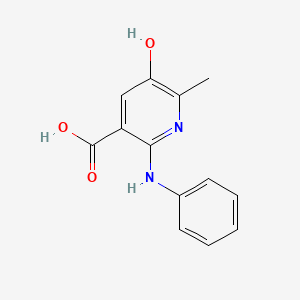
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
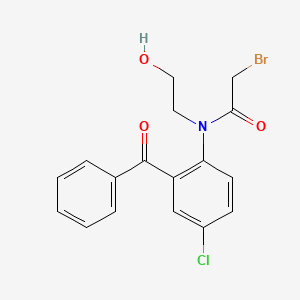
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
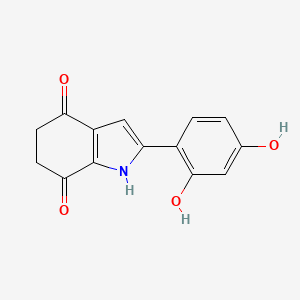
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
